molecular formula C20H19FN6O2 B3003689 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1189450-28-9

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B3003689
CAS No.: 1189450-28-9
M. Wt: 394.41
InChI Key: YDBXKYUWOJMIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H19FN6O2 and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of various derivatives linked to the triazoloquinoxaline moiety, showing its utility in creating structurally diverse compounds. For instance, methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates were synthesized using this compound, demonstrating good yields and highlighting its versatility in chemical reactions (Fathalla, 2015).

Anticancer Activity

  • A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are structurally related to 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide, have been synthesized and evaluated for anticancer activity. These derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting potential applications in cancer therapy (Reddy et al., 2015).

Positive Inotropic Activity

  • Derivatives of this compound have been synthesized and evaluated for their positive inotropic activity. For example, certain compounds showed enhanced stroke volume in isolated rabbit heart preparations, suggesting potential therapeutic uses in cardiovascular diseases (Zhang et al., 2008).

Antihistaminic Agents

  • Novel derivatives of this compound have been explored for their H1-antihistaminic activity. Some compounds, such as 1-methyl-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, have shown promising results as antihistaminic agents, offering an avenue for new therapeutic agents in allergy treatment (Alagarsamy et al., 2008).

Antimicrobial and Antifungal Activities

  • Some derivatives have been evaluated for antimicrobial and antifungal activities. Certain compounds displayed potent antibacterial activity, suggesting their potential as antimicrobial agents (Badran et al., 2003).

Future Directions

Future research could explore the potential biological activities of this compound, optimize its synthesis, and investigate its mechanism of action. It could also involve the design and synthesis of analogs with improved properties .

Properties

IUPAC Name

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c1-12-8-9-13(10-14(12)21)22-17(28)11-26-20(29)27-16-7-5-4-6-15(16)23-18(25(2)3)19(27)24-26/h4-10H,11H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBXKYUWOJMIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.